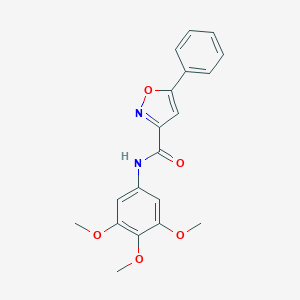![molecular formula C17H19N3O3 B318222 1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B318222.png)
1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide is a complex organic compound that features a p-tolyl group attached to an isoxazole ring, which is further connected to a piperidine ring through a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via acylation using p-tolyl isoxazole-3-carbonyl chloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the isoxazole derivative through a carbonyl group to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Metal-free synthetic routes are also explored to reduce the environmental impact and cost associated with metal catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antitumor agent and its ability to enhance the efficacy of existing chemotherapy drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Mecanismo De Acción
The mechanism of action of 1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylisoxazole-3-carbonyl derivatives: These compounds share the isoxazole ring but differ in the substituents attached to the ring.
Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives: These compounds have similar core structures but different functional groups.
Uniqueness
1-{[5-(4-methylphenyl)-3-isoxazolyl]carbonyl}-4-piperidinecarboxamide is unique due to its combination of the p-tolyl group, isoxazole ring, and piperidine ring, which confer specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C17H19N3O3 |
|---|---|
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H19N3O3/c1-11-2-4-12(5-3-11)15-10-14(19-23-15)17(22)20-8-6-13(7-9-20)16(18)21/h2-5,10,13H,6-9H2,1H3,(H2,18,21) |
Clave InChI |
XEHOQJGJURZCGX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)C(=O)N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-morpholinyl)ethyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B318143.png)

![1-[(5-Phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B318145.png)


![2,6-Dimethyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B318152.png)




![5-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B318162.png)

